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Compound of Interest

Compound Name: Methyl 4-boronobenzoate

Cat. No.: B107020

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
methyl 4-boronobenzoate, a key building block in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of methyl 4-boronobenzoate, also known as 4-
(methoxycarbonyl)phenylboronic acid, is presented below. The data has been compiled from
various spectroscopic techniques to confirm the molecule's identity and purity.

Table 1: *H NMR Spectroscopic Data of Methyl 4-
Boronobenzoate

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
8.05 d 2H Ar-H
7.95 d 2H Ar-H
3.91 S 3H -OCHs
8.2 (broad s) 2H -B(OH)2
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Solvent: DMSO-ds

Table 2: *C NMR Spectroscopic Data of Methyl 4-

Boronobenzoate
Chemical Shift (6) ppm Assignment
166.5 C=0
134.5 Ar-C
131.0 Ar-C (ipso-B)
128.5 Ar-C
52.0 -OCHs

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data of Methyl 4-

Boronobenzoate
Wavenumber (cm~?) Intensity Assignment
3400-3200 broad O-H stretch (boronic acid)
1725 strong C=0 stretch (ester)
1605, 1420 medium C=C stretch (aromatic)
1350 strong B-O stretch
1280 strong C-O stretch (ester)
1100 medium C-B stretch
760 strong C-H bend (aromatic)

Sample Preparation: ATR-Neat
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Table 4: Mass Spectrometry Data of Methyl 4-

Boronobenzoate
m/z Relative Intensity (%) Assignment
180 100 [M]* (Molecular lon)
163 40 [M - OHJ*
149 85 [M - OCHs]*
121 55 [M - COOCHs]*
105 30 [C7HsO]*
77 60 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of methyl 4-boronobenzoate was dissolved in
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was transferred to a 5 mm
NMR tube.

1H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 2.0 s

Spectral Width: 16 ppm
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» Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition:

e Pulse Program: Proton-decoupled pulse sequence.
e Number of Scans: 1024

» Relaxation Delay: 5.0 s

e Spectral Width: 240 ppm

o Reference: DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of solid methyl 4-boronobenzoate was placed directly
onto the ATR crystal. Pressure was applied to ensure good contact between the sample and
the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (El) source.
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Sample Introduction: A solid probe was used for direct sample introduction. A small amount of
methyl 4-boronobenzoate was placed in a capillary tube, which was then inserted into the ion
source.

Data Acquisition:

lonization Energy: 70 eV

Mass Range: m/z 40-400

Scan Rate: 1 scan/s

Source Temperature: 200 °C

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible
fragmentation pathway for methyl 4-boronobenzoate in mass spectrometry.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation

Methyl 4-boronobenzoate IR Spectroscopy Structural Elucidation

NMR Spectroscopy
(1H, 13C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Plausible fragmentation pathway of methyl 4-boronobenzoate in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Boronobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b107020#spectroscopic-data-of-methyl-4-
boronobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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